![molecular formula C6H15ClN2O B1520014 3-Amino-N-isopropylpropanamide hydrochloride CAS No. 1170199-04-8](/img/structure/B1520014.png)
3-Amino-N-isopropylpropanamide hydrochloride
Overview
Description
3-Amino-N-isopropylpropanamide hydrochloride is a chemical compound with the molecular formula C6H14N2OCl. It is a derivative of propanamide and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of isopropylamine with propanamide under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Amino-N-isopropylpropanamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-isopropylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Biomedical Research
3-Amino-N-isopropylpropanamide hydrochloride is utilized in biomedical research due to its structural properties that facilitate interactions with biological molecules. It serves as a building block in the synthesis of bioactive compounds, particularly in drug design.
Case Study: Drug Development
A study highlighted the use of amide-functionalized compounds, including 3-amino derivatives, in the development of nitroxide-mediated polymerization systems. The compound's ability to form stable interactions with radical species enhances its utility in creating controlled-release drug formulations .
Compound | Activity (IC50 μM) | Solubility (μg/ml) |
---|---|---|
3-Amino-N-isopropylpropanamide | 4.38 ± 0.41 | >50 |
Polymer Synthesis
The compound is also important in polymer chemistry, particularly for synthesizing poly(amidoamine)s (PAAs). These polymers are known for their biocompatibility and ability to form nanoparticles suitable for drug delivery.
Application in Nanoparticle Formation
Research indicates that this compound can be incorporated into bioresponsive nanoparticles, enhancing their efficacy in targeted drug delivery systems . The ability to modulate the properties of these nanoparticles makes the compound a valuable asset in nanomedicine.
Polymer Type | Composition | Application |
---|---|---|
Poly(amidoamine) | 3-Amino-N-isopropylpropanamide | Drug delivery systems |
Bioresponsive Nanoparticles | PAAs with varying functional groups | Targeted therapy |
Synthetic Chemistry
The compound is involved in various synthetic methodologies that improve the efficiency and cost-effectiveness of producing complex organic molecules.
Synthetic Methodology
One notable synthetic route involves using 3-amino derivatives as intermediates in the preparation of methacryloyl amines. This approach has been shown to reduce costs significantly while maintaining high yields, making it advantageous for industrial applications .
Reaction Step | Reagents Used | Yield (%) |
---|---|---|
Synthesis of N-(3-chloropropyl)methacrylamide | 3-Chloropropylamine, Methacrylic anhydride | 94% |
Hydrazinolysis to obtain N-(3-aminopropyl)methacrylamide | N-[N'-(methacryloyl)-3-aminopropyl]phthalimide, Hydrazine hydrate | 87% |
Mechanism of Action
3-Amino-N-isopropylpropanamide hydrochloride is similar to other amide derivatives, such as N-isopropylpropanamide and 3-aminopropanamide. its unique structure and properties distinguish it from these compounds. The presence of the amino group and the isopropyl group contribute to its distinct chemical behavior and applications.
Comparison with Similar Compounds
N-isopropylpropanamide
3-aminopropanamide
Other amide derivatives
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Biological Activity
3-Amino-N-isopropylpropanamide hydrochloride (also referred to as 3-Aminopropanamide hydrochloride) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₃H₉ClN₂O
- Molecular Weight : 110.57 g/mol
- CAS Number : 22222288
The compound's structure features an amine group, which is crucial for its interaction with biological systems. The presence of the isopropyl group may influence its lipophilicity and, consequently, its bioavailability.
Antiviral Activity
Recent studies have indicated that derivatives of propanamide compounds exhibit significant antiviral properties. For instance, certain iso-Pr-substituted derivatives have demonstrated inhibitory activity against dengue virus serotype 2 (DENV2), with an IC₅₀ of 3.03 µM and a selectivity index (SI) of 5.30 . This suggests that modifications to the isopropyl group can enhance antiviral efficacy while maintaining low cytotoxicity.
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. A study reported that related compounds exhibited IC₅₀ values ranging from 0.69 to 22 mM against several cancer cell lines, indicating a promising cytotoxic profile . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell apoptosis .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Viral Replication : The compound acts at an early stage in the viral lifecycle, reducing intracellular production of viral proteins and infectious virions .
- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-xl .
Case Study 1: Antiviral Efficacy Against DENV2
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of several propanamide derivatives, including this compound. The compound was tested against DENV2 using a plaque reduction assay. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
A series of experiments were conducted using A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The results showed that treatment with this compound led to dose-dependent cytotoxicity with IC₅₀ values significantly lower than those observed with standard chemotherapeutic agents .
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A549 | 9.5 | Apoptosis induction |
MCF-7 | 132.6 | ROS generation |
HepG2 | 96.4 | Tubulin polymerization interference |
Properties
IUPAC Name |
3-amino-N-propan-2-ylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWBRDNAIECDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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